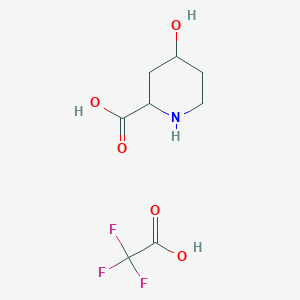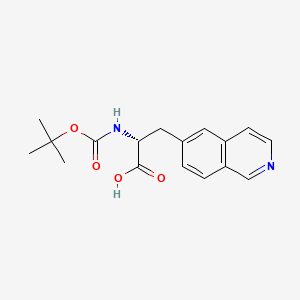
3-Methyl-1,2,4-triazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2,4-triazin-6-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their three nitrogen atoms within a six-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-triazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1,2,4-triazine with ammonia or amines under reflux conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification techniques to ensure the compound’s purity and yield. The use of microwave-assisted synthesis has also been explored to improve efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1,2,4-triazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Aplicaciones Científicas De Investigación
3-Methyl-1,2,4-triazin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of herbicides, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,2,4-triazin-6-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication processes. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to various biological effects .
Comparación Con Compuestos Similares
1,2,4-Triazine: Shares the triazine ring structure but differs in the position of substituents.
Tetrazine: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
Pyrimidine: Another nitrogen-containing heterocycle with similar applications in biology and medicine.
Uniqueness: 3-Methyl-1,2,4-triazin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H6N4 |
|---|---|
Peso molecular |
110.12 g/mol |
Nombre IUPAC |
3-methyl-1,2,4-triazin-6-amine |
InChI |
InChI=1S/C4H6N4/c1-3-6-2-4(5)8-7-3/h2H,1H3,(H2,5,8) |
Clave InChI |
IKHCEHOCTXCXKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)


![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)






![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)
